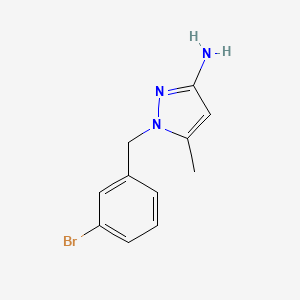
1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a bromobenzyl group and a methyl group in this compound makes it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-3-amine typically involves the reaction of 3-bromobenzyl chloride with 5-methyl-1h-pyrazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobenzyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazole ketones or aldehydes.
Reduction: Formation of pyrazole amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The bromobenzyl group can facilitate binding to biological macromolecules, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromobenzyl)-5-methyl-1h-pyrazol-3-amine: Similar structure but with the bromine atom at the para position.
1-(3-Chlorobenzyl)-5-methyl-1h-pyrazol-3-amine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromobenzyl)-3-methyl-1h-pyrazol-5-amine: Similar structure but with the methyl group at a different position on the pyrazole ring.
Uniqueness: 1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-3-amine is unique due to the specific positioning of the bromobenzyl and methyl groups, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance its electrophilicity, making it a versatile intermediate for further chemical modifications.
Eigenschaften
Molekularformel |
C11H12BrN3 |
|---|---|
Molekulargewicht |
266.14 g/mol |
IUPAC-Name |
1-[(3-bromophenyl)methyl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H12BrN3/c1-8-5-11(13)14-15(8)7-9-3-2-4-10(12)6-9/h2-6H,7H2,1H3,(H2,13,14) |
InChI-Schlüssel |
YKZSSIUXZXMKJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


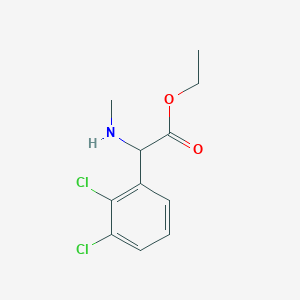
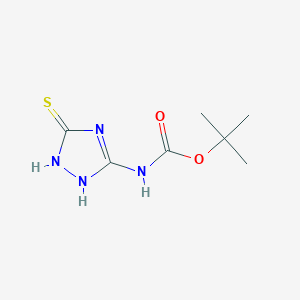
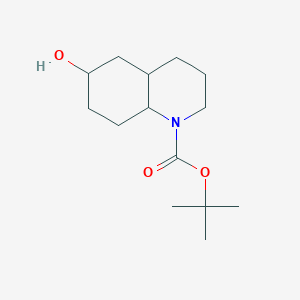
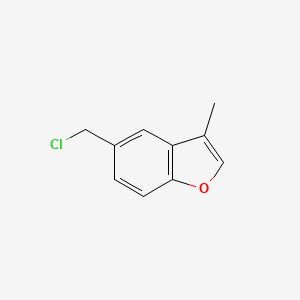
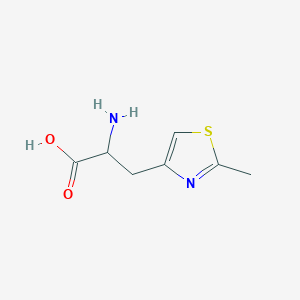

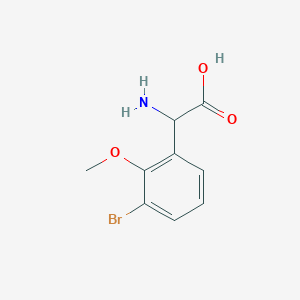


![Tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamate](/img/structure/B13554649.png)

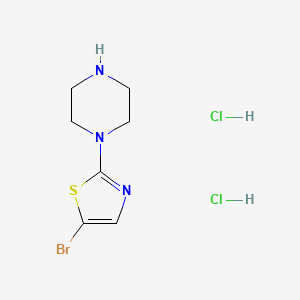
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B13554672.png)
![2-(3-Bromopropyl)benzo[d]thiazole](/img/structure/B13554677.png)
